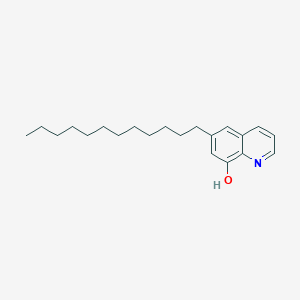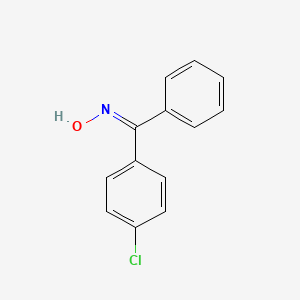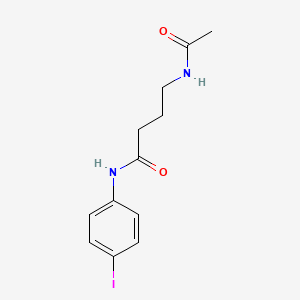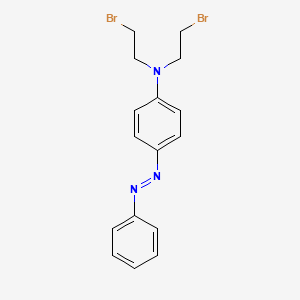
Azobenzene, 4-bis(2-bromoethyl)amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azobenzene, 4-bis(2-bromoethyl)amino- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two phenyl rings. This compound is known for its unique photochemical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene, 4-bis(2-bromoethyl)amino- typically involves the reaction of azobenzene derivatives with bromoethylamine. One common method includes the use of oxidative coupling reactions to introduce the bromoethyl groups onto the azobenzene core . The reaction conditions often involve the use of strong acids or bases to facilitate the coupling process. For instance, the use of acetic acid or hydrochloric acid can help in the protonation of intermediates, thereby driving the reaction to completion .
Industrial Production Methods
Industrial production of azobenzene, 4-bis(2-bromoethyl)amino- may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Azobenzene, 4-bis(2-bromoethyl)amino- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, hydrazo compounds, and various substituted azobenzene derivatives .
Scientific Research Applications
Azobenzene, 4-bis(2-bromoethyl)amino- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azobenzene, 4-bis(2-bromoethyl)amino- involves photoisomerization, where the compound switches between trans and cis configurations upon exposure to light. This photoisomerization alters the compound’s electronic and steric properties, enabling it to interact with various molecular targets . The molecular pathways involved include changes in protein conformation and activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound, known for its simple structure and photoisomerization properties.
Bis(4-amino-2-bromo-6-methoxy)azobenzene: A derivative with additional functional groups that enhance its photoswitching capabilities.
Uniqueness
Azobenzene, 4-bis(2-bromoethyl)amino- is unique due to its bromoethyl groups, which provide additional sites for chemical modification and enhance its reactivity in substitution reactions. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
40136-78-5 |
|---|---|
Molecular Formula |
C16H17Br2N3 |
Molecular Weight |
411.13 g/mol |
IUPAC Name |
N,N-bis(2-bromoethyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C16H17Br2N3/c17-10-12-21(13-11-18)16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-9H,10-13H2 |
InChI Key |
SZBBTDBCVFKMFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)
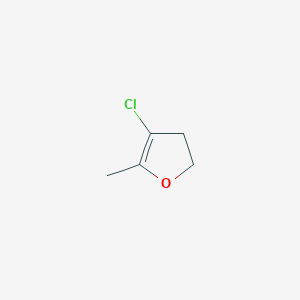
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)


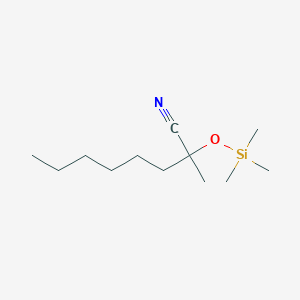
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
